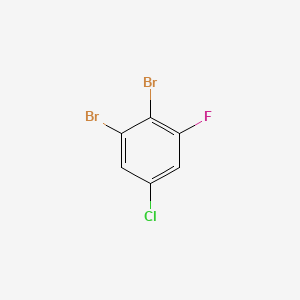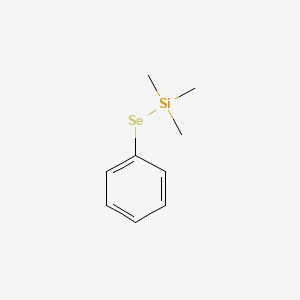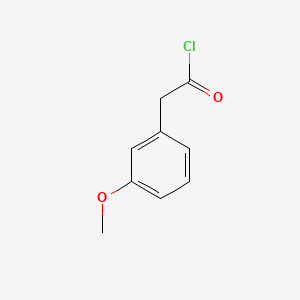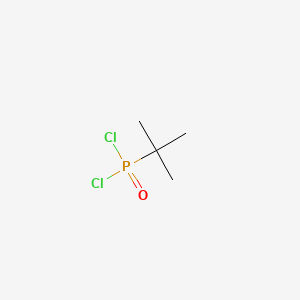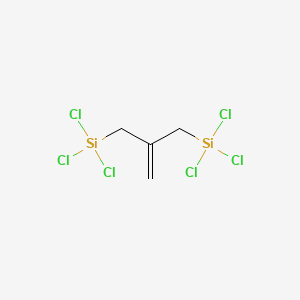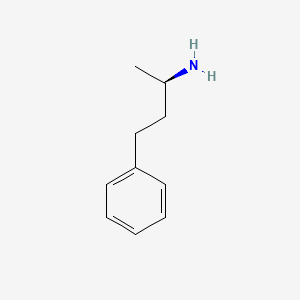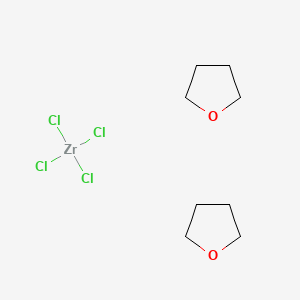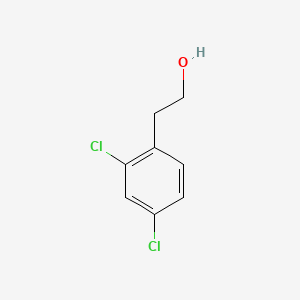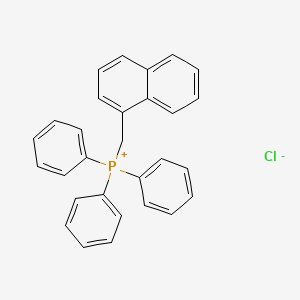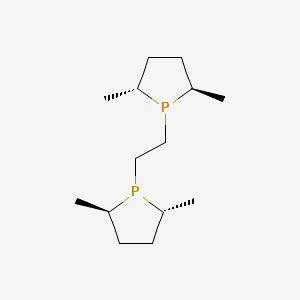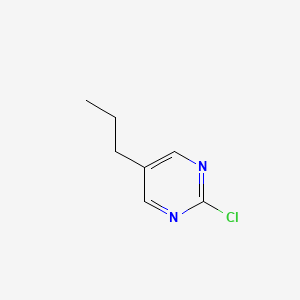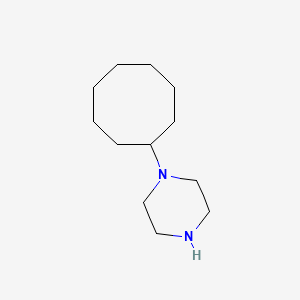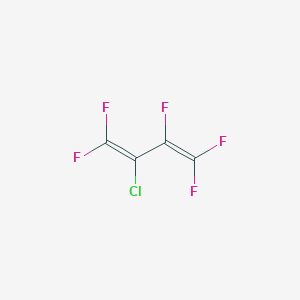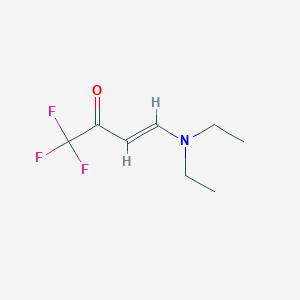
Trifluoroethenesulfonyl fluoride
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethanesulfonyl fluoride (CF3SO2F) has been reported in the literature . The compound was generated ex situ in a two-chamber system and used as a new SuFEx handle to efficiently synthesize triflates and triflamides . This protocol lends itself to peptide modification or to telescoping into coupling reactions .
Chemical Reactions Analysis
Trifluoromethanesulfonyl fluoride has been used in SuFEx (Sulfur (VI) Fluoride Exchange) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It has been used to efficiently synthesize triflates and triflamides .
Aplicaciones Científicas De Investigación
-
Insulating Gas
- Trifluoroethenesulfonyl fluoride has been studied as a potential eco-friendly insulating gas . It has good dielectric performance and could replace sulfur hexafluoride (SF6), a potent greenhouse gas commonly used in high-voltage electrical equipment .
- The gas was tested for toxicity using Horn’s method, an acute toxic gas inhalation test . The lethal concentration for rats was determined, and the effects on the heart, lungs, spleen, and eyes were recorded .
- This research provides scientific suggestions for protecting electrical workers exposed to this insulating gas .
-
SuFEx Chemistry
- Trifluoroethenesulfonyl fluoride can be used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly .
- The gas is generated ex situ in a two-chamber system and used as a new SuFEx handle to efficiently synthesize triflates and triflamides .
- This protocol is broadly tolerated and lends itself to peptide modification or to telescoping into coupling reactions .
-
Drug Discovery
- Although I couldn’t find specific examples of Trifluoroethenesulfonyl fluoride being used in drug discovery, fluorinated compounds have been shown to be useful in this field .
- Fluorine atoms can increase the metabolic stability of drug compounds, and combining amide groups with fluorine atoms can be a fruitful strategy for drug development .
-
Materials Science
-
Peptide Modification
-
Coupling Reactions
-
Synthesis of Triflates and Triflamides
- Trifluoroethenesulfonyl fluoride can be used in the synthesis of triflates and triflamides .
- The gas is generated ex situ in a two-chamber system and used as a new SuFEx handle to efficiently synthesize triflates and triflamides .
- This broadly tolerated protocol lends itself to peptide modification or to telescoping into coupling reactions .
-
Synthesis of Triflimidate Esters
-
Antistatic Agents and Batteries
-
Synthesis of Triflates and Triflamides
- Trifluoroethenesulfonyl fluoride can be used in the synthesis of triflates and triflamides .
- The gas is generated ex situ in a two-chamber system and used as a new SuFEx handle to efficiently synthesize triflates and triflamides .
- This broadly tolerated protocol lends itself to peptide modification or to telescoping into coupling reactions .
-
Synthesis of Triflimidate Esters
-
Chemoselective Trifluoromethanesulfonation
Safety And Hazards
Direcciones Futuras
Trifluoromethanesulfonyl fluoride has been identified as a promising compound in SuFEx chemistry, with potential applications in the synthesis of functional molecules . It’s also been suggested as an eco-friendly gas with good dielectric performance and the potential to replace sulfur hexafluoride (SF6), commonly used in high-voltage electrical equipment .
Propiedades
IUPAC Name |
1,2,2-trifluoroethenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O2S/c3-1(4)2(5)9(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLOMBMXGVKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)S(=O)(=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377828 | |
| Record name | Trifluoroethenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroethenesulfonyl fluoride | |
CAS RN |
684-10-6 | |
| Record name | 1,2,2-Trifluoroethenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroethenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



